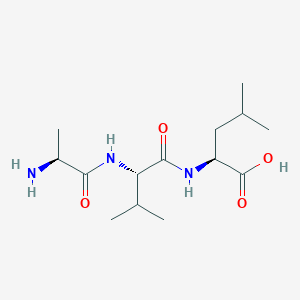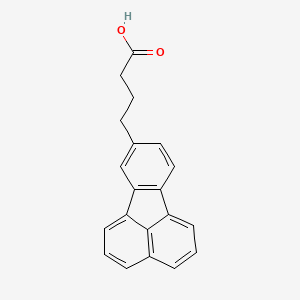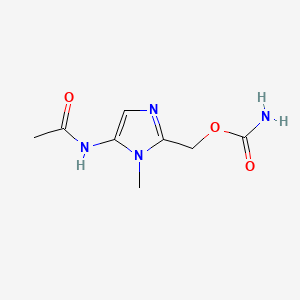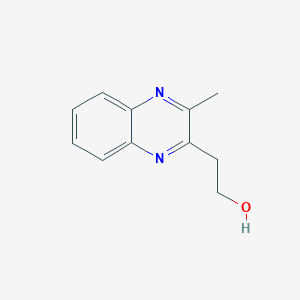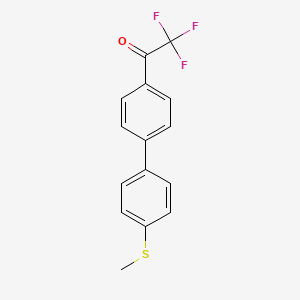
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a biphenyl structure with a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone typically involves the following steps:
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Methylsulfanyl Group Introduction: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using methylmercaptan.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids or ketones.
Reduction Products: Hydroxylated derivatives or other reduced forms.
Substitution Products: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in material science and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.
Industry: The compound is used in the production of agrochemicals, where its fluorinated nature can improve the efficacy and persistence of the active ingredients.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone exerts its effects depends on its specific application. In drug discovery, the trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound, leading to improved pharmacokinetic properties. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(4'-methylsulfanyl-biphenyl-4-yl)-ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4'-methoxy-biphenyl-4-yl)-ethanone: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2,2,2-Trifluoro-1-(4'-chloro-biphenyl-4-yl)-ethanone: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
2,2,2-Trifluoro-1-(4'-nitro-biphenyl-4-yl)-ethanone: Similar structure but with a nitro group instead of a methylsulfanyl group.
These compounds differ in their electronic properties and reactivity due to the different substituents, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
893407-15-3 |
|---|---|
Fórmula molecular |
C15H11F3OS |
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11F3OS/c1-20-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3 |
Clave InChI |
RDBJQDMMWXAZRS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


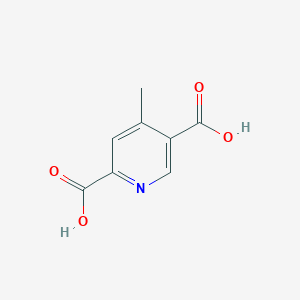
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
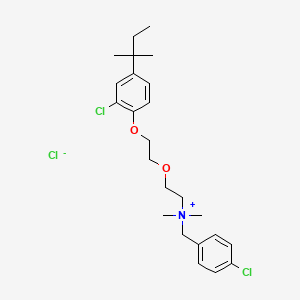
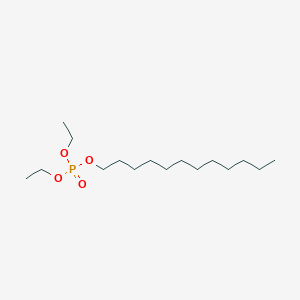


![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
